molecular formula C11H16S2 B158975 2,4,6-Trimethyl-1,3-benzenedimethanethiol CAS No. 10074-13-2

2,4,6-Trimethyl-1,3-benzenedimethanethiol

Cat. No.: B158975
CAS No.: 10074-13-2
M. Wt: 212.4 g/mol
InChI Key: FDLRLJPEBZYMMO-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-1,3-benzenedimethanethiol is an organic compound with the molecular formula C₁₁H₁₆S₂ It is characterized by the presence of three methyl groups and two thiol groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethyl-1,3-benzenedimethanethiol typically involves the alkylation of 2,4,6-trimethylbenzene with appropriate thiolating agents. One common method is the reaction of 2,4,6-trimethylbenzyl chloride with sodium hydrosulfide under basic conditions to introduce the thiol groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethyl-1,3-benzenedimethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form corresponding hydrocarbons.

    Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine under acidic conditions.

Major Products Formed:

    Oxidation: Formation of disulfides.

    Reduction: Formation of 2,4,6-trimethylbenzene.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,4,6-Trimethyl-1,3-benzenedimethanethiol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in biological systems due to its thiol groups, which can interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-1,3-benzenedimethanethiol involves its thiol groups, which can form covalent bonds with various molecular targets. These interactions can modulate the activity of enzymes and proteins, leading to potential biological effects. The compound’s ability to undergo redox reactions also contributes to its antioxidant properties.

Comparison with Similar Compounds

    1,3-Benzenedimethanethiol: Similar structure but lacks the methyl groups.

    2,4,6-Trimethylbenzene: Lacks the thiol groups.

    2,4,6-Trimethyl-1,3-benzenedithiol: Contains two thiol groups but differs in the position of the thiol groups.

Uniqueness: 2,4,6-Trimethyl-1,3-benzenedimethanethiol is unique due to the presence of both methyl and thiol groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological molecules.

Properties

IUPAC Name

[2,4,6-trimethyl-3-(sulfanylmethyl)phenyl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4,12-13H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLRLJPEBZYMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CS)C)CS)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350843
Record name 2,4,6-Trimethyl-1,3-benzenedimethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10074-13-2
Record name 2,4,6-Trimethyl-1,3-benzenedimethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trimethyl-1,3-benzenedimethanethiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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